Fosmetpantotenate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

フォスメトパントテン酸は、パントテン酸のリン酸化を含む一連の化学反応によって合成されます。合成経路は通常、目的の生成物の形成を確実にするために、制御された条件下で特定の試薬と触媒を使用することを伴います。 工業生産方法は、費用対効果を維持しながら、収率と純度を最適化することに重点を置いています .

化学反応の分析

フォスメトパントテン酸は、リン酸化や加水分解など、いくつかの種類の化学反応を受けます。これらの反応で使用される一般的な試薬には、リン酸やさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、ホスホパントテン酸とその誘導体です .

科学研究への応用

フォスメトパントテン酸は、特に化学、生物学、医学、および産業の分野で、重要な科学研究への応用があります。化学では、補酵素Aの合成と代謝を研究するために使用されます。生物学では、パントテン酸キナーゼの細胞プロセスにおける役割を調査するために使用されます。医学では、フォスメトパントテン酸は、パントテン酸キナーゼ関連神経変性の治療薬として開発されており、臨床試験で影響を受けた患者の補酵素Aレベルを回復させる可能性が示されています。 工業では、補酵素Aおよび関連化合物の生産に使用されます .

科学的研究の応用

Phase 3 FORT Study

The pivotal Phase 3 FORT study was conducted to assess the safety and efficacy of fosmetpantotenate in patients with PKAN. This randomized, double-blind, placebo-controlled trial involved 84 participants aged 6 to 65 years who were administered 300 mg of this compound three times daily over a 24-week period. The primary endpoint was the change in the PKAN-Activities of Daily Living (PKAN-ADL) scale from baseline .

Results:

- Safety: this compound was generally well-tolerated, with a similar incidence of serious adverse events compared to placebo.

- Efficacy: The study did not meet its primary efficacy endpoint, showing no significant improvement in PKAN-ADL scores compared to placebo (mean score at week 24: this compound - 26.9 vs. placebo - 24.5; p = 0.9115) .

Despite these findings, the trial provided valuable insights into the compound's safety profile and its potential role in managing PKAN symptoms.

In Vitro and In Vivo Studies

This compound has demonstrated promise in various preclinical studies:

- Cellular Studies: In vitro experiments using human neuronal cell lines showed that this compound effectively restored CoA levels and improved tubulin acetylation, a process dependent on CoA availability. Treatment with this compound resulted in a significant increase in free and total CoA levels in cells with downregulated PANK2 expression .

- Animal Models: Research indicated that this compound could cross the blood-brain barrier and reach therapeutic concentrations in brain tissue. Studies revealed that approximately 40% of liver CoA and 50% of brain CoA originated from isotopically labeled this compound after administration .

Case Studies

Several case reports have documented individual experiences with this compound:

- Open-Label Study: An open-label study involving a single patient with atypical PKAN showed improvements in clinical symptoms following treatment with this compound. The patient experienced stabilization of disease progression and enhanced quality of life measures .

Data Summary

The following table summarizes key findings from clinical trials and studies related to this compound:

| Study | Participants | Dosage | Duration | Primary Outcome | Results |

|---|---|---|---|---|---|

| Phase 3 FORT Study | 84 | 300 mg TID | 24 weeks | Change in PKAN-ADL scale | No significant difference vs placebo |

| In Vitro Cellular Study | Human neuronal cells | Varying concentrations (up to 200 μM) | N/A | Restoration of CoA levels | Significant increase in CoA levels |

| Animal Model Studies | Mice/Monkeys | Varies | N/A | Brain penetration | This compound reached therapeutic levels |

作用機序

フォスメトパントテン酸は、パントテン酸キナーゼ2が不足している組織にホスホパントテン酸を補充することによってその効果を発揮します。この補充により、エネルギー代謝やチューブリンなどのタンパク質のアセチル化など、さまざまな細胞プロセスに不可欠な補酵素Aレベルが回復します。 フォスメトパントテン酸の分子標的は、補酵素A合成に関与する酵素と、細胞エネルギー代謝を調節する経路です .

類似の化合物との比較

フォスメトパントテン酸は、血液脳関門を通過し、脳内の補酵素Aレベルを効果的に回復させる能力により、他のホスホパントテン酸補充療法とは異なります。 類似の化合物には、パントテン酸とその誘導体が含まれ、これらは補酵素A合成にも役割を果たしますが、パントテン酸キナーゼ関連神経変性の治療において同じ有効性を発揮しない場合があります .

類似化合物との比較

Fosmetpantotenate is unique compared to other phosphopantothenate replacement therapies due to its ability to cross the blood-brain barrier and effectively restore coenzyme A levels in the brain. Similar compounds include pantothenic acid and its derivatives, which also play a role in coenzyme A synthesis but may not have the same efficacy in treating pantothenate kinase-associated neurodegeneration .

生物活性

Fosmetpantotenate (RE-024) is a novel phosphopantothenic acid prodrug developed primarily for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder characterized by progressive neurological decline. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and metabolic behavior.

This compound acts as a precursor to phosphopantothenic acid (PPA), which is crucial for the synthesis of coenzyme A (CoA). The primary mechanism involves the replenishment of CoA levels in tissues deficient in pantothenate kinase 2 (PanK2), an enzyme whose dysfunction leads to PKAN. The compound is designed to cross the blood-brain barrier, allowing for effective delivery of PPA to neuronal tissues.

Key Findings from In Vitro Studies

- Cellular Uptake and Efficacy : In studies using human neuronal cell lines (IMR32) with downregulated PanK2, this compound significantly restored CoA levels and improved tubulin acetylation, a process dependent on CoA availability. Treatment with concentrations ranging from 12.5 to 200 µM resulted in a 2- to 4-fold increase in free CoA levels after two days .

- Long-term Dosing Effects : A regimen mimicking clinical dosing (1 µM three times daily for five days) showed a modest increase in total CoA levels, indicating potential therapeutic relevance despite lower concentrations .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals significant species-dependent variations in metabolism:

- Stability : In vitro studies demonstrated rapid metabolism in mouse and rat blood, with half-lives of less than 5 minutes. However, it exhibited greater stability in human and monkey blood, predicting half-lives between 10 to 45 minutes .

- Tissue Distribution : Following administration, this compound was detected in monkey brain tissues but not in mouse brains, highlighting the importance of appropriate animal models for evaluating brain penetration .

Clinical Trials and Efficacy

This compound has undergone rigorous clinical evaluation to assess its safety and efficacy:

- FORT Trial Overview : The pivotal Phase III FORT trial was a randomized, double-blind study involving 84 patients with PKAN. Participants received either this compound (300 mg three times daily) or placebo over 24 weeks .

- Primary Outcomes : The primary endpoint measured changes in the PKAN-Activities of Daily Living (PKAN-ADL) scale. Results indicated no statistically significant difference between the treatment and placebo groups at week 24 (mean difference -0.09; P = 0.9115) .

- Safety Profile : this compound was generally well tolerated, with similar rates of treatment-emergent serious adverse events compared to placebo (19.5% vs. 14.0%) .

Summary of Clinical Findings

| Parameter | This compound Group (n=41) | Placebo Group (n=43) |

|---|---|---|

| Baseline PKAN-ADL Score | 28.2 ± 11.4 | 27.4 ± 11.5 |

| Week 24 PKAN-ADL Score | 26.9 ± 12.5 | 24.5 ± 11.8 |

| Change from Baseline | -1.3 | -2.9 |

| Serious Adverse Events | 8 (19.5%) | 6 (14%) |

Case Studies

Additional case reports have highlighted the potential benefits of this compound in individual patients:

特性

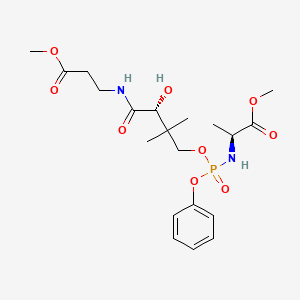

IUPAC Name |

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWUHKIPYXWUPN-YVRVQSMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858268-66-2 |

Source

|

| Record name | Fosmetpantotenate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。